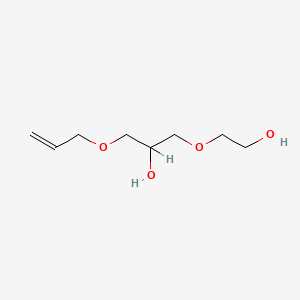
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- is an organic compound that belongs to the class of alcohols. This compound is characterized by the presence of both hydroxy and propenyloxy functional groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- typically involves the reaction of 2-propanol with ethylene oxide and allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high efficiency and purity of the final product. Quality control measures are implemented to monitor the production process and maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The propenyloxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme reactions and metabolic pathways.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the propenyloxy group can participate in various chemical reactions. These interactions influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-(2-hydroxyethoxy)-: Lacks the propenyloxy group.
2-Propanol, 3-(2-propenyloxy)-: Lacks the hydroxyethoxy group.
1-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)-: Different position of the hydroxy group.
Uniqueness
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- is unique due to the presence of both hydroxyethoxy and propenyloxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
33065-62-2 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxy)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C8H16O4/c1-2-4-11-6-8(10)7-12-5-3-9/h2,8-10H,1,3-7H2 |
InChI-Schlüssel |
HVVONODVUCPCIR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(COCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


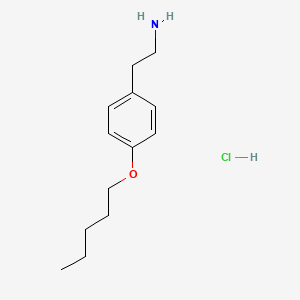
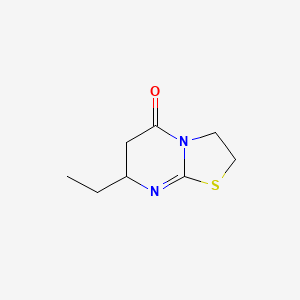
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

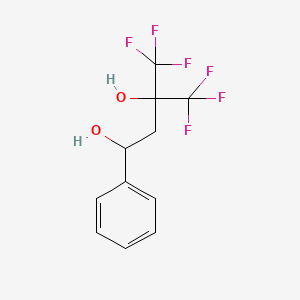
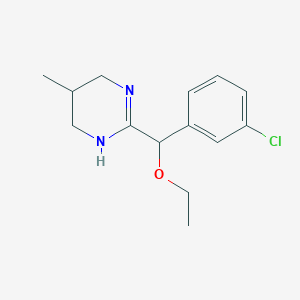
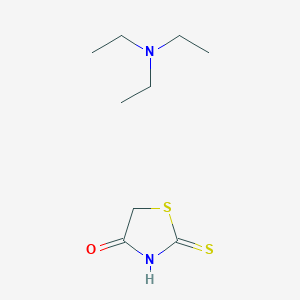
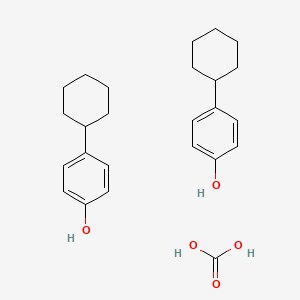
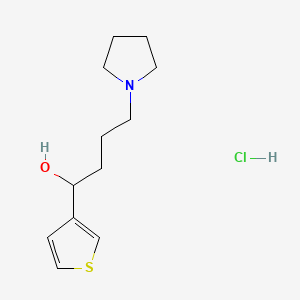

![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
